molecular formula C20H21N5O2S2 B2810738 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene CAS No. 892740-38-4

10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2810738
CAS No.: 892740-38-4
M. Wt: 427.54
InChI Key: USSCGEHUCXRZMA-UHFFFAOYSA-N
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Description

10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is further substituted with a 4-isopropylphenylsulfonyl group and a pyrrolidin-1-yl group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can undergo various chemical reactions, including:

Scientific Research Applications

10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . Additionally, its role as a urea transporter B-selective inhibitor highlights its potential in modulating urea transport in biological systems .

Comparison with Similar Compounds

Similar compounds to 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene include other thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are also known for their CDK2 inhibitory activity but may exhibit different potency and selectivity profiles .

Properties

IUPAC Name

10-(4-propan-2-ylphenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-13(2)14-5-7-15(8-6-14)29(26,27)20-19-21-18(24-10-3-4-11-24)17-16(9-12-28-17)25(19)23-22-20/h5-9,12-13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSCGEHUCXRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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